2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine: is a synthetic organic compound characterized by its complex structure, which includes a morpholine ring, a furan ring, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the 2,6-dimethylmorpholine ring. This can be achieved through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Synthesis of the Nitropyrimidine Core: The nitropyrimidine core is synthesized by nitration of a pyrimidine derivative. This involves the reaction of pyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reactions: The final step involves coupling the morpholine ring and the nitropyrimidine core with the furan-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced using a suitable reagent like furan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the nitropyrimidine core can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the nitropyrimidine core.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-9-7-20(8-10(2)25-9)15-18-13(16)12(21(22)23)14(19-15)17-6-11-4-3-5-24-11/h3-5,9-10H,6-8H2,1-2H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLQGCBZHDHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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